(2-Chloro-6-fluorophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Description
The compound is a complex organic molecule that contains several functional groups, including a phenyl ring, a thiadiazole ring, and a piperidine ring. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the phenyl rings could be introduced via a Friedel-Crafts acylation, while the thiadiazole and piperidine rings could be formed through cyclization reactions .Scientific Research Applications
Synthesis and Structural Exploration
A study by Prasad et al. (2018) describes the synthesis and structural exploration, including Hirshfeld surface analysis, of a bioactive heterocycle closely related to the compound of interest. This research demonstrates the potential for such compounds in bioactive molecule development, highlighting their structural characteristics and interactions at the molecular level (Prasad et al., 2018).
Antimicrobial Activity
Research on novel compounds with similar structures, such as those synthesized by Shahana and Yardily (2020), indicates potential applications in antimicrobial activity. These studies involve spectral characterization and docking studies to evaluate the antibacterial properties of synthesized compounds, suggesting their usefulness in developing new antimicrobial agents (Shahana & Yardily, 2020).
Drug Formulation and Solubility Enhancement
Burton et al. (2012) conducted in vitro and in vivo investigations to develop a suitable formulation for early toxicology and clinical studies of a poorly water-soluble compound. This research is relevant for understanding how to increase the bioavailability of similar compounds, which is crucial for their therapeutic applications (Burton et al., 2012).
Antitubercular and Antifungal Activities
The synthesis and evaluation of novel derivatives for antimicrobial activities, including antitubercular and antifungal effects, are explored in studies like those by Murthy and Shashikanth (2012). These findings underscore the potential of structurally related compounds in treating infectious diseases, providing a basis for further research into their applications (Murthy & Shashikanth, 2012).
Molecular Docking and Theoretical Studies
Research involving molecular docking and theoretical studies, as conducted by Karthik et al. (2021), provides insights into the interaction mechanisms and stability of related compounds. Such studies are instrumental in the drug development process, aiding in the design of molecules with desired biological activities (Karthik et al., 2021).
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N3OS/c21-14-7-3-9-16(23)17(14)20(27)26-10-4-5-12(11-26)18-24-25-19(28-18)13-6-1-2-8-15(13)22/h1-3,6-9,12H,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOWZRMKSMYPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2Cl)F)C3=NN=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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